molecular formula C7H5ClF3NO2S B2994992 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 1855693-86-5

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B2994992
CAS No.: 1855693-86-5
M. Wt: 259.63
InChI Key: JCCFTFRYPYKCFA-UHFFFAOYSA-N
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Description

“4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” is a chemical compound with the CAS Number: 1855693-86-5 . It has a molecular weight of 259.64 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClF3NO2S/c1-4-2-6 (7 (9,10)11)12-3-5 (4)15 (8,13)14/h2-3H,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.64 . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Environmental Degradation and Monitoring

Microbial Degradation and Environmental Fate of PFAS Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, highlighting the transformation of these compounds into perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). This degradation process is crucial for understanding the environmental fate of PFAS precursors and their ultimate impact on ecosystems and human health (Liu & Avendaño, 2013).

Health Impacts and Exposure Analysis

Biological Monitoring of PFAS in Wildlife and Humans Houde et al. (2006) provide a comprehensive review of the biological monitoring of PFCAs, PFSAs, and related PFAS in wildlife and humans, emphasizing the increased exposure over the last two decades. This work underscores the bioaccumulation and biomagnification potential of PFAS, raising concerns about environmental and human health impacts (Houde et al., 2006).

Environmental and Health Risk Assessment

Toxicity and Risk Assessment of PFAS Lau, Butenhoff, and Rogers (2004) delve into the developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA. Their review provides insight into the potential health risks these substances pose, informing regulatory and safety assessments aimed at minimizing exposure and protecting public health (Lau et al., 2004).

Technological Applications and Treatment

Advancements in PFAS Treatment Technologies Kucharzyk et al. (2017) critically review novel treatment technologies for PFAS compounds, such as PFOS and PFOA, in groundwater. This article evaluates the effectiveness of various remediation strategies, including adsorption and advanced oxidation processes, offering insights into the challenges and frontiers of PFAS treatment (Kucharzyk et al., 2017).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to not breathe its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including “4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

4-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c1-4-2-6(7(9,10)11)12-3-5(4)15(8,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCFTFRYPYKCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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